molecular formula C10H11BrO2S B14058812 Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate

Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate

Cat. No.: B14058812
M. Wt: 275.16 g/mol
InChI Key: UAOHDQHCXPADSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate typically involves the bromination of a cyclopropylthiophene precursor followed by esterification. One common method involves the reaction of 4-bromo-5-cyclopropylthiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

ethyl 4-bromo-5-cyclopropylthiophene-2-carboxylate

InChI

InChI=1S/C10H11BrO2S/c1-2-13-10(12)8-5-7(11)9(14-8)6-3-4-6/h5-6H,2-4H2,1H3

InChI Key

UAOHDQHCXPADSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C2CC2)Br

Origin of Product

United States

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